

# (3S,4S)-PF-06459988 solubility and stock solution preparation

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## Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B8180666

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## Application Notes and Protocols: (3S,4S)-PF-06459988

These application notes provide detailed protocols for the solubilization and preparation of stock solutions for **(3S,4S)-PF-06459988**, a less active S-enantiomer of the potent and irreversible epidermal growth factor receptor (EGFR) inhibitor, PF-06459988. The parent compound, PF-06459988, is recognized for its high selectivity against the T790M mutant EGFR.<sup>[1][2][3][4]</sup> The following data and protocols, primarily established for PF-06459988, serve as a robust guide for researchers working with its (3S,4S) enantiomer.

## Data Presentation: Solubility

**(3S,4S)-PF-06459988** is sparingly soluble in aqueous solutions. Organic solvents such as Dimethyl Sulfoxide (DMSO) are required for preparing concentrated stock solutions. For in vivo applications, specific formulation vehicles are necessary to achieve desired concentrations. The solubility data for the more active enantiomer, PF-06459988, is summarized below and is expected to be a reliable reference for the (3S,4S) form.

Table 1: Solubility of PF-06459988 in Various Solvents

| Solvent/Vehicle                                | Concentration               | Observations   |
|--|-----------------------------|--|
| DMSO   | $\geq 27.5$ mg/mL           | Used for creating initial stock solutions.                       |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline  | $\geq 2.75$ mg/mL (6.37 mM) | Clear solution suitable for in vivo studies. <a href="#">[5]</a> |
| 10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline) | $\geq 2.75$ mg/mL (6.37 mM) | Clear solution suitable for in vivo studies. <a href="#">[5]</a> |
| 10% DMSO, 90% Corn Oil                         | $\geq 2.75$ mg/mL (6.37 mM) | Clear solution suitable for in vivo studies. <a href="#">[5]</a> |

## Experimental Protocols

### Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution of **(3S,4S)-PF-06459988** in DMSO, which can be used for subsequent dilutions into aqueous buffers or specialized vehicles.

Materials:

- **(3S,4S)-PF-06459988** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene or glass vial
- Calibrated micropipettes
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **(3S,4S)-PF-06459988** powder in a sterile vial.
- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL or 25 mg/mL).
- Dissolution:
  - Tightly cap the vial and vortex thoroughly for 2-5 minutes.
  - Visually inspect the solution for any undissolved particulates.
  - If precipitation or incomplete dissolution occurs, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution.[\[1\]](#)[\[5\]](#)
- Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[\[5\]](#)
  - Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[\[1\]](#)[\[5\]](#)

## Protocol 2: Preparation of Working Solutions for In Vivo Studies

This protocol describes the dilution of the DMSO stock solution into a complex vehicle for administration in animal models. The following is an example based on the "Tween-80/PEG300/Saline" vehicle.

### Materials:

- Concentrated **(3S,4S)-PF-06459988** DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80

- Saline (sterile, 0.9% NaCl)
- Sterile tubes and micropipettes

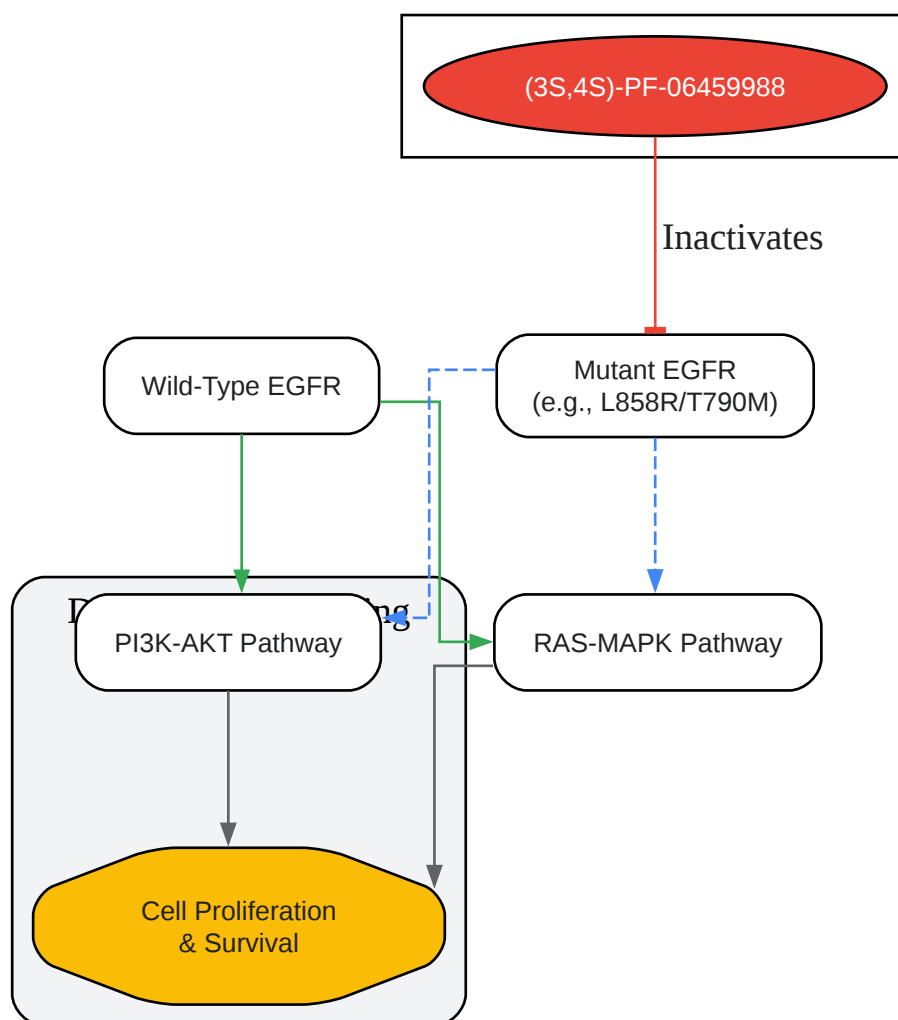
Procedure (to prepare 1 mL of 2.5 mg/mL final concentration):

- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the 25 mg/mL DMSO stock solution of **(3S,4S)-PF-06459988** to the PEG300.
- Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
- Add 50 µL of Tween-80 to the mixture and mix again until a clear, uniform solution is achieved.
- Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
- Mix the final solution thoroughly. This yields a clear solution with a final concentration of 2.5 mg/mL.<sup>[1]</sup>
- Use the prepared working solution immediately. Do not store aqueous dilutions for more than one day.<sup>[6]</sup>

## Mandatory Visualizations

### Signaling Pathway Diagram

**(3S,4S)-PF-06459988** is an enantiomer of PF-06459988, an irreversible inhibitor of mutant EGFR. It selectively targets EGFR forms containing the T790M resistance mutation, showing minimal activity against Wild-Type (WT) EGFR.<sup>[2][3][4]</sup> This selectivity helps to avoid toxicities associated with non-selective EGFR inhibitors.<sup>[2]</sup> The inhibition of mutated EGFR blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.<sup>[2][7]</sup>

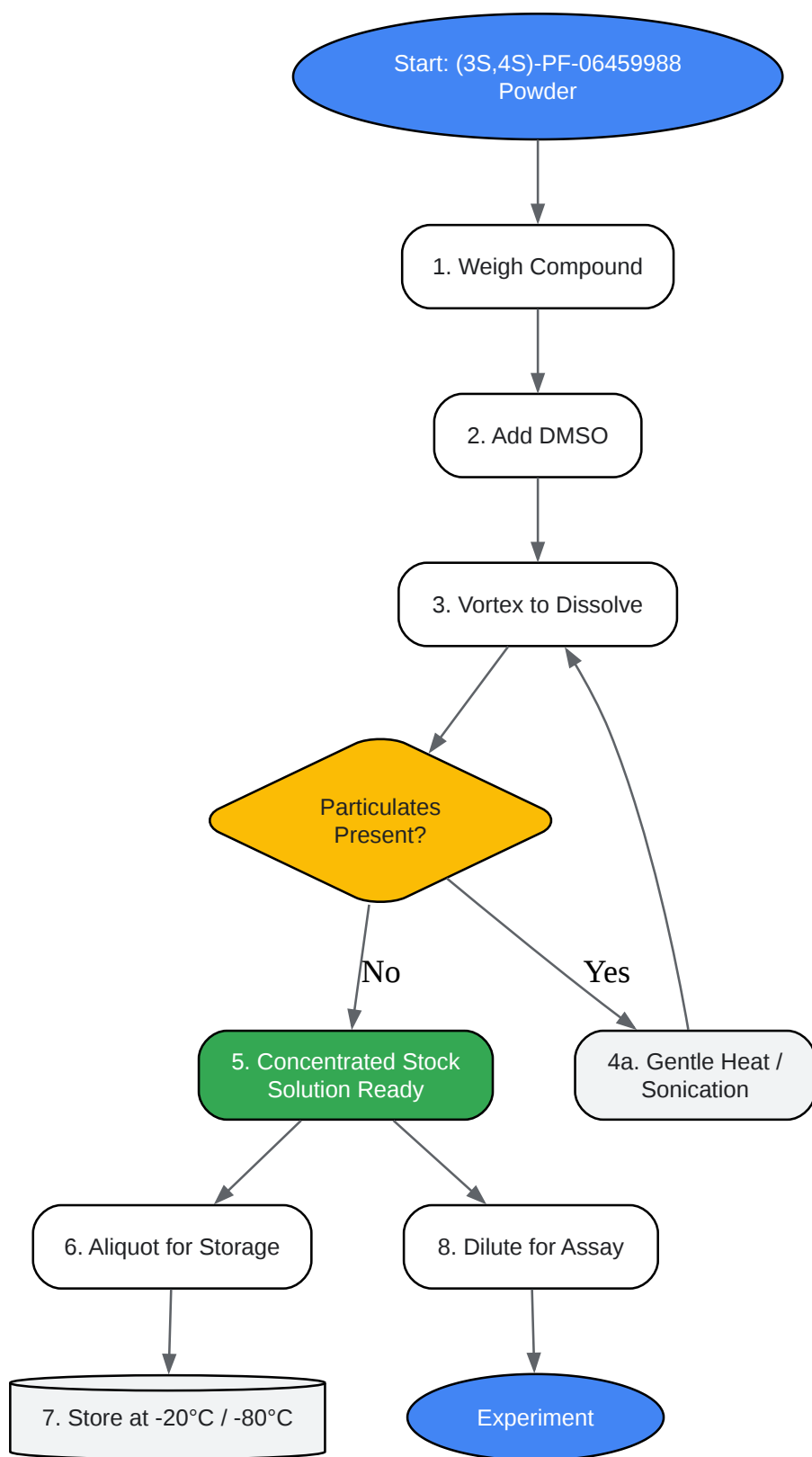


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Caption: EGFR signaling and inhibition by **(3S,4S)-PF-06459988**.

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow for preparing a stock solution of **(3S,4S)-PF-06459988** and subsequently diluting it for experimental use.



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Caption: Workflow for stock solution preparation.

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